![molecular formula C13H11N3O B015247 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 120889-04-5](/img/structure/B15247.png)
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Overview
Description
1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core. Its structure includes a phenyl substituent at the 6-position and a methyl group at the 1-position (Figure 1). The molecular formula is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol . The compound has been studied as a thymidine mimetic targeting bacterial thymidylate kinase (TMK), specifically in Pseudomonas aeruginosa, where it demonstrates competitive inhibition by mimicking the natural substrate thymidine .
Biological Activity
1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One (commonly referred to as 1-Methyl-6-Phenyl-Imidazopyridinone) is a heterocyclic organic compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol. This compound features a bicyclic structure that includes an imidazole ring fused to a pyridine ring, which is known for its diverse biological activities and potential applications in medicinal chemistry .
The compound can be represented by the following structural formula:
Key Identifiers
- CAS Number : 120889-04-5
- ChEMBL ID : CHEMBL1956634
- InChI Key : PDYMCBRGMDRAPX-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 1-Methyl-6-Phenyl-Imidazopyridinone exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess moderate antimicrobial properties against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the agar well diffusion method .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties, particularly through inhibition of specific protein kinases involved in cancer progression. Its structural similarity to other bioactive compounds suggests potential efficacy in targeting cancer cells .
The biological activity of 1-Methyl-6-Phenyl-Imidazopyridinone is hypothesized to involve interaction with various biological targets, including enzymes and receptors. For instance, it may inhibit certain kinases crucial for cellular signaling pathways associated with cancer cell proliferation and survival. Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of synthesized compounds related to 1-Methyl-6-Phenyl-Imidazopyridinone. The results indicated moderate activity against several bacterial strains, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
Anticancer Research
In a comparative study involving various derivatives, compounds similar to 1-Methyl-6-Phenyl-Imidazopyridinone were screened for their ability to inhibit the growth of cancer cell lines. Results showed promising activity against specific cancer types, warranting further investigation into their mechanisms of action and therapeutic potential .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Methodology | Results |
---|---|---|---|
Antimicrobial | S. aureus | Agar well diffusion | Moderate activity |
Antimicrobial | E. coli | Agar well diffusion | Moderate activity |
Anticancer | Various cancer cell lines | Cell viability assays | Promising growth inhibition observed |
Scientific Research Applications
Carcinogenicity Studies
PhIP is recognized as a dietary carcinogen primarily found in cooked meats. Its role as a mutagen and genotoxic agent has been extensively studied. Research indicates that PhIP can form DNA adducts, leading to mutations and contributing to cancer development, particularly in the colon and breast tissues. Studies have shown that exposure to PhIP correlates with increased cancer risk in animal models and humans .
Mechanistic Insights into Mutagenesis
PhIP's mechanism of action involves metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This process has been documented in various studies, illustrating how PhIP interacts with cellular components and disrupts normal biological functions .
Neurotoxicity Research
Recent findings suggest that PhIP may also exhibit neurotoxic properties. It has been implicated in neurodegenerative diseases through oxidative stress mechanisms and mitochondrial dysfunction. Investigations into its neurotoxic effects are ongoing, with implications for understanding diseases such as Alzheimer's and Parkinson's .
Case Studies
Toxicological Assessments
PhIP is classified as a human carcinogen due to its ability to induce mutations and promote tumorigenesis. Toxicological evaluations have shown that it can lead to various adverse health outcomes:
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-Methyl-6-Phenyl-1,3-Dihydro-2H-Imidazo[4,5-B]pyridin-2-One?
- Answer : Two primary synthetic approaches are documented:
- Cyclocondensation : A [3+3] cyclocondensation reaction between 4-iminothiazolidone-2 and acetylacetone derivatives in methanol with sodium methylate, optimized for yield and purity .
- Copper-Catalyzed C–N Bond Formation : Microwave-assisted reactions using CuI and DBU as catalysts, enabling efficient intramolecular cyclization of urea derivatives (e.g., yields ~50–53% for imidazo[4,5-b]pyridin-2-ones) .
- Key Considerations : Solvent choice (e.g., DMSO for microwave reactions) and catalyst ratios significantly impact reaction efficiency.
Q. How is structural characterization of this compound performed?
- Answer : A combination of spectroscopic and spectrometric techniques is critical:
- NMR : and NMR (e.g., δ 11.41 ppm for NH protons in DMSO-d6) confirm regiochemistry and substituent positions .
- HRMS : Validates molecular weight (e.g., [M+H] at 212.0835 for CHNO) .
- IR : Identifies carbonyl stretches (~1686 cm for imidazopyridinone rings) .
Q. What in vitro assays are recommended for initial biological screening?
- Answer : Prioritize target-specific assays based on structural analogs:
- p38 MAP Kinase Inhibition : Measure TNF-α suppression in human whole blood (IC values) using ELISA .
- Cytotoxicity Screening : Use MTT assays across leukemia (e.g., Jurkat), carcinoma (e.g., MCF-7), and melanoma cell lines, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structural modifications enhance potency and selectivity?
- Answer : Focus on substituent effects:
- C6 Position : Introducing phenylazo groups (e.g., 6-phenylazo derivatives) increases anticancer activity 3-fold by enhancing DNA intercalation .
- Macrocyclic Linkers : Methyl substitutions on linkers improve PKCθ inhibitor potency (IC < 10 nM) and metabolic stability (e.g., reduced CYP3A4 clearance) .
- N3 Position : Cyanoethylation (e.g., propionitrile derivatives) improves solubility and enables further functionalization .
Q. What strategies address metabolic instability during optimization?
- Answer :
- Linker Engineering : Shortening macrocyclic linkers reduces oxidative metabolism while maintaining target binding .
- Isotopic Labeling : Use -labeled analogs to track metabolite formation (e.g., hydroxylation at C5 detected via LC-MS) .
- Prodrug Design : Mask polar groups (e.g., oxime derivatives like N-Hydroxy-PHIP) to enhance bioavailability .
Q. How can genotoxicity risks be mitigated for related imidazopyridines?
- Answer :
- DNA Adduct Analysis : Employ -postlabeling to detect N-(deoxyguanosin-8-yl)-PhIP adducts in hepatic microsomes .
- Antioxidant Co-Treatment : Polyphenols (e.g., quercetin) reduce PhIP-induced DNA damage by scavenging reactive intermediates .
Q. What in vivo models are suitable for evaluating neurotoxic potential?
- Answer :
- Murine Models : Assess dopamine depletion in striatal tissues after chronic PhIP exposure (5 mg/kg/day for 12 weeks) .
- Multivariate Metabolomics : Track urinary 8-OHdG (oxidative stress biomarker) and α-synuclein aggregation via LC-MS/MS .
Q. Methodological Tables
Table 1. Key Synthetic Routes Comparison
Table 2. Cytotoxicity of Structural Analogs
Compound | MCF-7 IC (μM) | Jurkat IC (μM) | Mechanism of Action | Reference |
---|---|---|---|---|
6-Phenylazo derivative | 48 ± 2.1 | 52 ± 3.4 | Topoisomerase II inhibition | |
N3-Cyanoethylated | >100 | >100 | Inactive (scaffold-dependent) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[4,5-b]pyridine scaffold is versatile, with modifications at the 1-, 3-, and 6-positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
Position 1 Modifications :
- Methyl (CH₃) or ethyl (C₂H₅) groups at the 1-position enhance metabolic stability. For example, the methyl group in the parent compound reduces oxidative deamination compared to unsubstituted analogs .
- Macrocyclic linkers (e.g., in PKCθ inhibitors) improve isoform selectivity but may reduce oral bioavailability .
Position 6 Modifications :
Preparation Methods
Classical Cyclization via Diphenylphosphoryl Azide-Mediated Intramolecular Condensation
The foundational approach for synthesizing imidazo[4,5-b]pyridin-2-ones involves the cyclization of 2-amino-5-substituted pyridine-3-carboxylic acid derivatives. For 1-methyl-6-phenyl variants, 2-(methylamino)-5-phenylpyridine-3-carboxylic acid serves as the pivotal precursor. Reaction with diphenylphosphoryl azide (DPPA) in anhydrous dimethylformamide (DMF) under inert conditions facilitates intramolecular cyclization through a Curtius-type rearrangement, yielding the target imidazo[4,5-b]pyridin-2-one scaffold .
Reaction Mechanism and Optimization
DPPA activates the carboxylic acid group, forming an acyl azide intermediate. Thermal decomposition generates an isocyanate, which undergoes nucleophilic attack by the adjacent methylamino group to form the imidazolidinone ring. Optimal yields (75–85%) are achieved at 80–100°C over 12–24 hours . Excess DPPA (1.5 equiv) and degassed solvents minimize side reactions.
Substrate Scope and Limitations
This method tolerates electron-donating and withdrawing groups on the phenyl ring, though sterically hindered substituents (e.g., ortho-methyl) reduce yields to 50–60% . The methyl group at N1 must be introduced via the starting methylamine, as post-cyclization alkylation proves challenging due to ring strain .
One-Pot Synthesis via Sequential Nucleophilic Aromatic Substitution and Reductive Cyclization
A streamlined one-pot strategy leverages 2-chloro-3-nitro-6-phenylpyridine as the starting material. Treatment with methylamine in a 1:1 H2O-isopropanol (IPA) mixture at 80°C for 2 hours initiates nucleophilic aromatic substitution (SNAr), replacing chloride with methylamine . Subsequent reduction of the nitro group using zinc dust and hydrochloric acid generates a diamine intermediate, which undergoes condensation with benzaldehyde to form the imidazo ring.
Critical Reaction Parameters
-
Solvent System: H2O-IPA enhances solubility of ionic intermediates and stabilizes the transition state during cyclization .
-
Reduction Conditions: Zn/HCl selectively reduces nitro groups without over-reducing the pyridine ring .
-
Cyclization Catalyst: Acidic conditions (e.g., p-TsOH) accelerate imine formation, though the reaction proceeds without catalysts in refluxing H2O-IPA .
Yield and Scalability
This method delivers 82–90% yields for 1-methyl-6-phenyl derivatives, with reaction times under 15 hours . Scale-up to 50 mmol maintains efficiency, though zinc removal via centrifugation becomes critical to prevent clogging during workup .
Post-Synthetic Functionalization: Nitration and Reduction
The phenyl group at C6 can be further modified post-cyclization. Nitration of 1-methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one with 90% HNO3 at -2°C introduces a nitro group at the para position (97% yield) . Catalytic hydrogenation (H2/Pd-C) or Zn/HCl reduction converts nitro to amine, enabling access to 6-(4-aminophenyl) derivatives for downstream applications .
Key Data:
Modification Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Nitration | 90% HNO3 | -2°C, 2 h | 97 |
Reduction | Zn, HCl | 80°C, 45 min | 95 |
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography: Silica gel with 20–30% ethyl acetate/hexane eluent resolves imidazo[4,5-b]pyridin-2-ones from unreacted starting materials .
-
Recrystallization: Aqueous dimethylformamide (DMF) yields high-purity crystals (>99% by HPLC) .
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J=5.1 Hz, 1H, H7), 7.78–7.32 (m, 5H, Ph), 6.95 (d, J=7.9 Hz, 1H, H4), 3.41 (s, 3H, N1-CH3) .
-
13C NMR: δ 161.2 (C2=O), 147.6 (C7), 136.4 (C6-Ph), 128.5–127.3 (Ph), 75.1 (N1-CH3) .
-
HRMS (ESI): m/z calcd for C14H12N3O [M+H]+: 262.0975; found: 262.0972 .
Comparative Analysis of Synthetic Routes
Properties
IUPAC Name |
1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMCBRGMDRAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399990 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120889-04-5 | |
Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.